5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione
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Overview
Description
5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an ethoxyphenyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the reaction of 2-ethoxybenzaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through allosteric interactions. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone
- 5-[2-Ethoxy-5-[(4-methyl-4-oxidopiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Uniqueness
5-[1-(2-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
(5Z)-5-[(2-ethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-10-6-4-3-5-8(10)7-9-11(15)14-12(16)13-9/h3-7H,2H2,1H3,(H2,13,14,15,16)/b9-7- |
InChI Key |
HEVMPJZRFSDLON-CLFYSBASSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)NC(=O)N2 |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)NC(=O)N2 |
Origin of Product |
United States |
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